4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide
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Overview
Description
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methyl-3-nitrobenzoic acid with 2-methyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide can be compared with other quinoline derivatives, such as:
2-methyl-4-quinolinol: Known for its antimicrobial properties.
4-hydroxy-2-methylquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-4-carboxylic acid: Utilized in the development of anti-inflammatory drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H17N3O3/c1-12-7-8-14(10-18(12)22(24)25)19(23)20-11-15-9-13(2)21-17-6-4-3-5-16(15)17/h3-10H,11H2,1-2H3,(H,20,23) |
InChI Key |
VTKCHBQHOZWXJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC3=CC=CC=C32)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC3=CC=CC=C32)C)[N+](=O)[O-] |
solubility |
20.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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